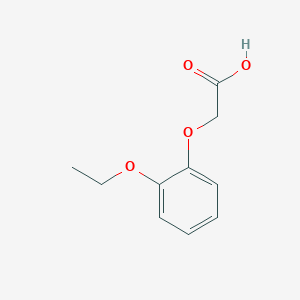

(2-Ethoxy-phenoxy)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522101. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQTVOLNWAPPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325951 | |

| Record name | (2-Ethoxy-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3251-30-7 | |

| Record name | 2-(2-Ethoxyphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3251-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Ethoxy-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-ETHOXYPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6S7J0Y8RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-Ethoxy-phenoxy)-acetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (2-Ethoxy-phenoxy)-acetic Acid

Abstract

This compound, a derivative of phenoxyacetic acid, is a compound of significant interest in both agricultural and pharmaceutical research. Structurally characterized by an ethoxy group and a carboxymethyl ether substituent on a benzene ring, its chemical properties are dictated by the interplay of these functional groups. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis and analysis, grounded in authoritative chemical principles.

Chemical Identity and Structure

This compound is systematically identified by its CAS Number 3251-30-7.[1] Its molecular structure consists of a phenoxyacetic acid core with an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring. This substitution pattern is critical to its chemical behavior and biological activity.

The fundamental identifiers for this compound are summarized below for clarity and unambiguous reference.

| Identifier | Value |

| IUPAC Name | (2-Ethoxyphenoxy)acetic acid |

| CAS Number | 3251-30-7 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol [1][2] |

| Canonical SMILES | CCOc1ccccc1OCC(=O)O |

| InChI | InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)[1] |

| Synonyms | Acetic acid, 2-(2-ethoxyphenoxy)-; Tamsulosin Impurity 15[1] |

Physicochemical and Toxicological Properties

The physical state of this compound is typically a white to off-white solid.[1] The presence of the carboxylic acid group allows for hydrogen bonding, while the ethoxy group and phenyl ring contribute to its lipophilicity. This balance influences its solubility, which is generally higher in organic solvents than in water.[1]

Data Summary

| Property | Value / Description |

| Physical Appearance | White to off-white solid[1] |

| Solubility | Soluble in organic solvents; variable water solubility[1] |

| Hazard Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A)[3] |

| Precautionary Stmts. | P264, P280, P302+P352, P305+P351+P338[3] |

Toxicological Profile and Handling

This compound is classified as a skin and eye irritant.[3] Standard laboratory precautions, including the use of protective gloves, clothing, and eye protection, are mandatory during handling to prevent irritation.[3] In case of contact, immediate flushing of the affected area with copious amounts of water is recommended.[3] Inhalation should be avoided, and work should be conducted in a well-ventilated area.[3]

Synthesis and Manufacturing

The primary and most versatile route for the synthesis of this compound is the Williamson Ether Synthesis .[4][5] This classic Sₙ2 reaction provides a reliable method for forming the ether linkages central to the molecule's structure.[4][5] The synthesis can be logically approached in two main stages, as depicted in the workflow below.

Synthetic Workflow Diagram

Caption: Two-stage synthesis of this compound via Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative, self-validating procedure for the synthesis of this compound.

Materials:

-

2-Ethoxyphenol (Guaiacol ethyl ether)

-

Sodium Hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (6M HCl)

-

Diethyl ether (for extraction)

-

Deionized water

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Phenoxide Formation (Deprotonation):

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-Ethoxyphenol in a suitable solvent like ethanol.

-

Add 1.1 equivalents of aqueous sodium hydroxide. The use of a slight excess of base ensures the complete conversion of the weakly acidic phenol to its more nucleophilic conjugate base, the phenoxide.[6][7] This step is critical as the phenoxide is a significantly better nucleophile than the neutral phenol, which is necessary for an efficient Sₙ2 reaction.[4]

-

Stir the mixture at room temperature for 30 minutes.

-

-

Carboxymethylation (Sₙ2 Reaction):

-

Slowly add 1.1 equivalents of chloroacetic acid to the flask.[6] Chloroacetic acid serves as the electrophile, providing the carboxymethyl group.

-

Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours.[6] Heating provides the necessary activation energy for the Sₙ2 displacement of the chloride leaving group by the phenoxide nucleophile.[5]

-

Validation Checkpoint 1: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-Ethoxyphenol spot is consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and dilute with approximately 10 mL of water.[6]

-

Acidify the solution by slowly adding 6M HCl until the pH is ~2 (test with litmus paper).[6] This step protonates the carboxylate salt, precipitating the desired carboxylic acid product, which is less soluble in acidic water.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

-

Purification and Validation:

-

Recrystallize the crude solid product from a minimal amount of hot water or an ethanol/water mixture to yield purified crystals.[6]

-

Validation Checkpoint 2: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

-

Validation Checkpoint 3: Acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the chemical structure.

-

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data

-

¹H NMR:

-

A triplet at ~1.4 ppm and a quartet at ~4.1 ppm, characteristic of the ethoxy group (CH₃-CH₂-O).

-

A singlet at ~4.7 ppm for the methylene protons of the acetic acid moiety (-O-CH₂-COOH).

-

A multiplet region between ~6.8-7.2 ppm for the four aromatic protons on the disubstituted benzene ring.

-

A broad singlet at >10 ppm for the acidic proton of the carboxylic acid group.

-

-

¹³C NMR:

-

Signals for the ethoxy group carbons (~15 ppm for CH₃, ~64 ppm for O-CH₂).

-

A signal for the methylene carbon of the acetic acid moiety (~67 ppm).

-

Aromatic carbon signals between ~112-150 ppm.

-

A signal for the carbonyl carbon of the carboxylic acid at ~173 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption at ~1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

-

C-O stretching bands for the ether linkages around 1250 cm⁻¹ and 1040 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic groups just below and above 3000 cm⁻¹.

-

Analytical Workflow

Quantitative analysis and impurity profiling are essential in a drug development context, where this compound may be present as an impurity or metabolite.[1][2]

Caption: Workflow for the analytical characterization of this compound.

Methodology Insights:

-

Acid-Base Titration: For bulk purity assessment, potentiometric or colorimetric titration with a standardized strong base (e.g., 0.1 M NaOH) is a cost-effective and precise method.[11][12] The carboxylic acid provides a clear endpoint for stoichiometric determination.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the method of choice for separating the target compound from starting materials and by-products. For higher sensitivity and confirmation, coupling to a mass spectrometer (LC-MS) is ideal.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification to its methyl or ethyl ester) is typically required prior to GC-MS analysis.[14] This technique is highly effective for identifying and quantifying the compound, especially in complex matrices.[14][15]

Applications in Research and Drug Development

This compound holds relevance in several scientific domains:

-

Pharmaceutical Analysis: It is identified as "Tamsulosin Impurity 15," making it a critical reference standard for quality control during the manufacturing and stability testing of the drug Tamsulosin, an α1-adrenoceptor antagonist.[1][16]

-

Agricultural Science: Like other phenoxyacetic acids, it has potential herbicidal or plant growth-regulating properties, making it a subject of interest in agricultural research.[1]

-

Synthetic Chemistry: The compound serves as a versatile intermediate. The carboxylic acid and ether functionalities allow for a variety of chemical transformations, enabling the synthesis of more complex derivatives for screening in drug discovery programs.[1][17]

References

- 1. CAS 3251-30-7: (2-ethoxyphenoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. aksci.com [aksci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 9. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. usbio.net [usbio.net]

- 17. jetir.org [jetir.org]

An In-depth Technical Guide to the Synthesis of (2-Ethoxy-phenoxy)-acetic acid

Introduction

(2-Ethoxy-phenoxy)-acetic acid is a significant chemical intermediate, particularly in the development of pharmaceutical agents. Its phenoxyacetic acid scaffold is a key structural motif in various biologically active molecules. For instance, it is a precursor to certain diuretics and other drugs where the ether and carboxylic acid functionalities are crucial for their mechanism of action. This guide provides a comprehensive overview of the most common and efficient synthesis pathway for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and discuss the characterization of the final product.

The Core Synthesis Strategy: A Two-Step Approach

The most logical and widely employed route for the synthesis of this compound involves a two-step process. This strategy is predicated on the sequential formation of the ether linkage to the phenolic precursor, followed by the introduction of the acetic acid moiety.

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of the Precursor: 2-Ethoxyphenol

The initial step involves the selective ethoxylation of catechol. This process is crucial as it sets the stage for the subsequent introduction of the acetic acid group.

Mechanism and Reagent Selection

The ethoxylation of catechol is typically achieved via a Williamson ether synthesis mechanism, where one of the phenolic hydroxyl groups is converted into its more nucleophilic phenoxide form by a base. This phenoxide then attacks an ethylating agent.

The choice of the ethylating agent is critical. Diethyl sulfate is a common and effective reagent for this transformation. Alternatively, ethyl chloride can be used. The reaction is carried out in the presence of a base, such as sodium hydroxide, which serves to deprotonate the phenolic hydroxyl group. A phase-transfer catalyst can also be employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol: Synthesis of 2-Ethoxyphenol

This protocol is adapted from a reliable method for the preparation of 2-ethoxyphenol.[1]

Materials:

-

Catechol

-

Diethyl sulfate

-

Toluene

-

Aqueous sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

To a stirred mixture of toluene and aqueous sodium hydroxide solution at 25-30°C, add catechol and diethyl sulfate.

-

Heat the mixture to 60-65°C and maintain stirring for 3 hours.

-

Further, heat the mixture to reflux and distill off the solvent to obtain the product in the distillate.

-

Cool the distillate to 15-20°C and wash with an aqueous sodium hydroxide solution.

-

Separate the aqueous layer and add toluene.

-

Cool the mixture to 15-20°C and slowly acidify with aqueous hydrochloric acid with continuous stirring.

-

Separate the organic layer, treat with activated carbon, and distill off the toluene to obtain 2-ethoxyphenol.

Yield and Purity:

This process has been reported to yield 2-ethoxyphenol with a purity of approximately 99.4% as determined by HPLC.[1]

Part 2: The Williamson Ether Synthesis of this compound

With the 2-ethoxyphenol precursor in hand, the next and final step is the introduction of the acetic acid moiety. The Williamson ether synthesis is the method of choice for this transformation.

Mechanistic Insights

This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The process begins with the deprotonation of the remaining phenolic hydroxyl group of 2-ethoxyphenol by a strong base, typically sodium hydroxide, to form the sodium 2-ethoxyphenoxide. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative, most commonly chloroacetic acid or its sodium salt. The halide ion serves as the leaving group, resulting in the formation of the ether linkage and yielding the sodium salt of this compound. Subsequent acidification protonates the carboxylate to give the final product.

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Detailed Experimental Protocol

The following is a generalized yet detailed protocol for the synthesis of this compound, adapted from established procedures for similar phenoxyacetic acids.[1][2]

Materials:

-

2-Ethoxyphenol

-

Sodium hydroxide

-

Chloroacetic acid

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution (for extraction)

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve a known quantity of 2-ethoxyphenol in an aqueous solution of sodium hydroxide (typically a 30% solution). Gentle warming may be necessary to ensure complete dissolution.

-

Addition of Chloroacetic Acid: To the solution of the sodium 2-ethoxyphenoxide, add a stoichiometric equivalent of chloroacetic acid.

-

Reaction: Heat the reaction mixture in a water bath at 90-100°C for approximately 30-40 minutes.

-

Workup - Initial Quenching and Acidification: After cooling the reaction mixture, dilute it with water. Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the crude this compound.

-

Extraction: Transfer the acidic mixture to a separatory funnel and extract the product into diethyl ether.

-

Washing: Wash the ether layer with water to remove any remaining inorganic impurities.

-

Purification via Acid-Base Extraction: Extract the ether layer with a saturated sodium bicarbonate solution. The acidic product will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities in the ether layer.

-

Isolation of the Final Product: Carefully acidify the bicarbonate layer with concentrated HCl. This will cause the purified this compound to precipitate.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. For higher purity, the product can be recrystallized from hot water.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following table summarizes the key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Melting Point | Data not readily available in searched literature. Expected to be a crystalline solid. |

| Appearance | Expected to be a white to off-white crystalline solid. |

Spectroscopic Data (Predicted based on analogous structures):

-

¹H NMR:

-

A triplet at ~1.4 ppm (3H, -OCH₂CH ₃)

-

A quartet at ~4.1 ppm (2H, -OCH ₂CH₃)

-

A singlet at ~4.7 ppm (2H, -OCH ₂COOH)

-

Aromatic protons between 6.8-7.2 ppm (4H)

-

A broad singlet for the carboxylic acid proton (>10 ppm)

-

-

¹³C NMR:

-

~15 ppm (-OCH₂C H₃)

-

~65 ppm (-OC H₂CH₃)

-

~68 ppm (-OC H₂COOH)

-

Aromatic carbons between 110-150 ppm

-

Carboxylic acid carbon at ~175 ppm

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid around 3000 cm⁻¹

-

A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹

-

C-O stretching bands for the ether linkages

-

Aromatic C-H and C=C stretching bands

-

Caption: Logical workflow for the purification and characterization of the final product.

Conclusion

The synthesis of this compound is a straightforward yet elegant process that relies on fundamental reactions in organic chemistry. By following the two-step pathway of catechol ethoxylation followed by a Williamson ether synthesis, researchers can reliably produce this valuable intermediate. The protocols provided in this guide, along with the principles of reaction mechanism and product characterization, offer a solid foundation for the successful synthesis and validation of this compound in a laboratory setting.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanism of (2-Ethoxy-phenoxy)-acetic acid

Foreword: Unraveling the Therapeutic Potential of Phenoxyacetic Acid Derivatives in Inflammation

The landscape of inflammatory disease management is continually evolving, driven by the pursuit of therapeutic agents with enhanced efficacy and improved safety profiles. Within this pursuit, the family of phenoxyacetic acid derivatives has emerged as a promising scaffold for the development of novel anti-inflammatory drugs. This technical guide delves into the core mechanism of action of a representative molecule from this class, (2-Ethoxy-phenoxy)-acetic acid. While direct, extensive research on this specific molecule is nascent, this guide synthesizes data from structurally related compounds and the broader class of phenoxyacetic acid derivatives to propose and substantiate a primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing both a foundational understanding and a practical framework for the investigation of this and similar compounds. We will explore the intricate signaling pathways involved in inflammation and elucidate how this compound likely exerts its therapeutic effects through the modulation of these critical cascades.

The Inflammatory Cascade: A Primer on the Arachidonic Acid Pathway

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in the inflammatory process is the arachidonic acid (AA) cascade. When a cell membrane is damaged, phospholipase A2 is activated, leading to the release of arachidonic acid from the membrane phospholipids. Free arachidonic acid is then metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by the enzymes COX-1 and COX-2, leads to the production of prostaglandins (PGs) and thromboxanes (TXs). Prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability, pain, and fever.[1] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1]

-

Lipoxygenase (LOX) Pathway: This pathway produces leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are potent chemoattractants for inflammatory cells and also contribute to bronchoconstriction and increased vascular permeability.

The inhibition of these pathways, particularly the COX pathway, is the cornerstone of therapy with non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Mechanism of Action of this compound

Based on the extensive research into phenoxyacetic acid derivatives and structurally similar NSAIDs, the primary anti-inflammatory mechanism of action for this compound is proposed to be the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme .[2][3]

Core Hypothesis: Selective COX-2 Inhibition

The chemical structure of this compound, featuring a central phenoxyacetic acid moiety, is a recognized pharmacophore for COX-2 inhibition.[4][5] This selective inhibition is crucial as it allows for the suppression of inflammation-mediating prostaglandins produced by COX-2, while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively active COX-1 enzyme.[2]

The proposed interaction with the COX-2 active site is likely facilitated by the specific stereochemistry and electronic properties conferred by the ethoxy and acetic acid groups. These groups can form key hydrogen bonds and hydrophobic interactions within the larger, more flexible active site of COX-2 compared to COX-1.

Downstream Effects of COX-2 Inhibition

By inhibiting COX-2, this compound is expected to decrease the synthesis of pro-inflammatory prostaglandins, such as PGE2.[2] This reduction in PGE2 levels would lead to:

-

Reduced Vasodilation and Edema: A decrease in the local blood flow and vascular permeability at the site of inflammation.

-

Analgesic Effect: A reduction in the sensitization of peripheral nociceptors, thereby alleviating pain.

-

Antipyretic Effect: A reduction in fever by acting on the hypothalamus.

The following diagram illustrates the proposed primary mechanism of action:

Potential Secondary and Synergistic Mechanisms

While selective COX-2 inhibition is the likely primary mechanism, related compounds have demonstrated effects on other inflammatory pathways. These represent potential secondary or synergistic mechanisms for this compound.

Lipoxygenase (LOX) Pathway Inhibition

Some NSAIDs, such as etofenamate, exhibit a dual inhibitory effect on both COX and LOX pathways.[6] Inhibition of the LOX pathway would reduce the production of pro-inflammatory leukotrienes, potentially offering a broader anti-inflammatory effect. Further investigation is warranted to determine if this compound shares this dual-inhibitory capability.

Modulation of Pro-inflammatory Cytokines and Transcription Factors

Certain NSAIDs can influence the expression of pro-inflammatory cytokines and the activity of transcription factors like NF-κB.[1] NF-κB is a key regulator of genes involved in the inflammatory response. Inhibition of NF-κB activation would lead to a downstream reduction in the production of a wide array of inflammatory mediators.

The following diagram illustrates these potential multi-target anti-inflammatory effects:

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

Objective: To determine the inhibitory potency (IC50) of this compound on COX-1 and COX-2 enzymes and to establish its selectivity index (SI).

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. Incubate the enzyme with the test compound for a specified time. c. Initiate the reaction by adding arachidonic acid. d. Measure the product formation at a specific wavelength.

-

Data Analysis: Calculate the IC50 values for both enzymes and determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

Objective: To measure the effect of the compound on PGE2 production in a cellular context.

Methodology:

-

Cell Line: A suitable cell line that expresses COX-2 upon stimulation, such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs).

-

Procedure: a. Culture the cells to confluence. b. Pre-treat the cells with various concentrations of the test compound. c. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression. d. Collect the cell supernatant and measure the concentration of PGE2 using a competitive ELISA kit.

In Vivo Models of Inflammation

Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model.

Methodology:

-

Animal Model: Wistar rats or Swiss albino mice.

-

Procedure: a. Administer the test compound orally or intraperitoneally at various doses. b. After a specified pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema. c. Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

-

Data Analysis: Compare the increase in paw volume in the treated groups to the control group to determine the percentage of inhibition of edema.

Objective: To assess the peripheral analgesic activity of the compound.

Methodology:

-

Animal Model: Swiss albino mice.

-

Procedure: a. Administer the test compound orally or intraperitoneally. b. After a pre-treatment period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen).[7] c. Count the number of writhes over a specific time period.[7]

-

Data Analysis: Compare the number of writhes in the treated groups to the control group to determine the percentage of analgesic protection. The mechanism of pain in this model is linked to increased levels of prostaglandins in the peritoneal fluid.[7]

The following diagram outlines the experimental workflow for validating the anti-inflammatory mechanism:

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table provides representative data for potent phenoxyacetic acid derivatives from recent literature to illustrate the expected therapeutic window.

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | In Vivo Paw Edema Inhibition (%) | Reference |

| Derivative 5f | 0.06 - 0.09 | 111.53 - 133.34 | 63.35 | [2][3] |

| Derivative 7b | 0.06 - 0.09 | >100 | 46.51 | [2][3] |

| Celecoxib (Reference) | 0.05 | 298.6 | - | [2] |

Conclusion and Future Directions

The available evidence from the broader class of phenoxyacetic acid derivatives strongly suggests that this compound exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme. This mechanism provides a solid foundation for its potential as a therapeutic agent with a favorable safety profile compared to non-selective NSAIDs. The experimental protocols outlined in this guide provide a robust framework for the validation of this hypothesis and the further characterization of its pharmacological profile.

Future research should focus on:

-

Definitive determination of the COX-1/COX-2 selectivity index for this compound.

-

Investigation of potential off-target effects , including inhibition of the LOX pathway and modulation of other inflammatory mediators.

-

Comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Preclinical toxicology studies to establish its safety profile.

By systematically addressing these research questions, the full therapeutic potential of this compound and other related compounds can be unlocked, paving the way for the development of the next generation of anti-inflammatory drugs.

References

- 1. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (2-Ethoxy-phenoxy)-acetic acid: A Multi-Technique Approach to Structural Elucidation

An In-depth Technical Guide

Introduction

(2-Ethoxy-phenoxy)-acetic acid, a derivative of the biologically significant phenoxyacetic acid scaffold, represents a class of molecules with considerable interest in pharmaceutical and materials science research.[1][2] With the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol , its precise structural confirmation and purity assessment are paramount for any research, development, or quality control application.[3] This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, leveraging foundational principles and comparative data from analogous structures.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causality behind the spectroscopic results. The methodologies described herein are designed as self-validating systems, ensuring that researchers can confidently identify and characterize this molecule. This document will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the in-depth knowledge required by professionals in the field.

Figure 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides an atomic-level map of the carbon and proton framework. For this compound, ¹H NMR will confirm the number and connectivity of protons, including the characteristic ethyl group signals and the aromatic substitution pattern. ¹³C NMR complements this by identifying every unique carbon environment, from the carboxylic acid carbonyl to the methyl group of the ethoxy substituent. The chemical shifts are directly influenced by the local electronic environment, making NMR a highly sensitive and definitive technique.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is excellent for general solubility, while DMSO-d₆ is preferable for ensuring the observation of the acidic carboxyl proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound, based on data from analogous compounds like 2-ethoxyphenol and phenoxyacetic acid.[4][5]

| Assigned Proton (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (Carboxyl) | > 10.0 | broad singlet (br s) | 1H |

| H3, H4, H5, H6 (Aromatic) | 6.80 - 7.20 | multiplet (m) | 4H |

| H9 (O-CH₂ -COOH) | ~ 4.65 | singlet (s) | 2H |

| H7 (O-CH₂ -CH₃) | ~ 4.05 | quartet (q) | 2H |

| H8 (CH₃ ) | ~ 1.40 | triplet (t) | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are based on established values for carboxylic acids, ethers, and substituted aromatic rings.[6][7][8]

| Assigned Carbon (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |

| C10 (C=O) | ~ 172.5 |

| C1 (Ar C -O-CH₂) | ~ 148.0 |

| C2 (Ar C -O-Et) | ~ 147.5 |

| C4, C5 (Aromatic CH) | ~ 122.0 - 124.0 |

| C3, C6 (Aromatic CH) | ~ 114.0 - 116.0 |

| C9 (O-C H₂-COOH) | ~ 67.0 |

| C7 (O-C H₂-CH₃) | ~ 64.5 |

| C8 (C H₃) | ~ 15.0 |

Figure 2: NMR Data Acquisition Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Part 2: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (e.g., stretching, bending). For this compound, IR is indispensable for confirming the presence of the carboxylic acid (both the O-H and C=O bonds), the aromatic ring, and the ether linkages.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it subtracts the absorbance from the ambient atmosphere (e.g., CO₂ and H₂O) from the final sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed to identify characteristic peaks corresponding to the molecule's functional groups.

Predicted IR Absorption Data

The following table summarizes the expected characteristic IR absorption bands, justified by well-established correlation tables and spectra of similar molecules.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1710 (strong) | C=O Stretch | Carboxylic Acid |

| 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1240 (strong) | C-O Stretch | Aryl Ether |

| ~ 1120 (strong) | C-O Stretch | Alkyl Ether |

Figure 3: IR Functional Group Correlation

Caption: Correlation of molecular functional groups to their characteristic IR absorption regions.

Part 3: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, and the resulting fragment ions provide a "fingerprint" that can be used to piece together the molecular structure, confirming the connectivity of the constituent parts. Electrospray ionization (ESI) is the method of choice for a polar, acidic molecule like this, as it gently generates gas-phase ions ([M-H]⁻ or [M+H]⁺) with minimal in-source fragmentation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.

-

Data Acquisition (MS¹):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Acquire full scan spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes over a mass range of m/z 50-500.

-

-

Data Acquisition (MS/MS):

-

Perform a product ion scan by selecting the molecular ion ([M-H]⁻ at m/z 195.06) as the precursor.

-

Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

-

Acquire the spectrum of the resulting fragment ions.

-

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₁₂O₄

-

Exact Mass: 196.0736

-

Predicted HRMS Ions:

-

Negative Mode [M-H]⁻: C₁₀H₁₁O₄⁻, Calculated m/z = 195.0663

-

Positive Mode [M+H]⁺: C₁₀H₁₃O₄⁺, Calculated m/z = 197.0808

-

The fragmentation pattern provides structural proof. Based on the fragmentation of related phenoxyacetic acids, the following key fragments are anticipated.[11][12]

| Predicted Fragment (m/z) | Proposed Formula | Neutral Loss |

| 151.0764 | C₉H₁₁O₂⁺ | H₂O + CO |

| 137.0603 | C₈H₉O₂⁺ | CH₂O + CO |

| 121.0653 | C₈H₉O⁺ | COOH |

| 109.0653 | C₇H₉O⁺ | OCH₂COOH |

| 93.0340 | C₆H₅O⁺ | C₄H₈O₃ |

Figure 4: Proposed ESI-MS Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for this compound in negative ion mode.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the definitive structural blueprint, IR spectroscopy offers rapid confirmation of essential functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight while offering structural insights through fragmentation. The predicted data and protocols outlined in this guide serve as an authoritative reference for researchers, enabling confident synthesis, identification, and quality assessment of this compound, thereby upholding the highest standards of scientific integrity in drug development and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Phenoxyacetic acid(122-59-8) 1H NMR [m.chemicalbook.com]

- 5. 2-Ethoxyphenol(94-71-3) 1H NMR [m.chemicalbook.com]

- 6. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]

- 9. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Acetic acid, phenoxy- [webbook.nist.gov]

- 12. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

An In-Depth Technical Guide to (2-Ethoxy-phenoxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Ethoxy-phenoxy)-acetic acid, a compound of interest in pharmaceutical research and agrochemical studies. This document delves into its chemical identity, synthesis, analytical methodologies, and biological significance, offering field-proven insights and detailed protocols for the scientific community.

Core Chemical Identity

This compound is a carboxylic acid and an ether. Its structure features an ethoxy group at the ortho position of a phenoxy ring, which is in turn linked to an acetic acid moiety.

| Identifier | Value |

| CAS Number | 3251-30-7 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | (2-ethoxyphenoxy)acetic acid |

| Synonyms | Acetic acid, 2-(2-ethoxyphenoxy)-; Tamsulosin Impurity 15 |

Physical Properties: This compound typically presents as a white to off-white solid and is soluble in organic solvents.[1]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound is effectively achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4][5] In this specific application, the phenoxide ion of 2-ethoxyphenol is reacted with a haloacetic acid, typically chloroacetic acid.

Causality of Experimental Choices: The Williamson ether synthesis is chosen for its reliability and high yield in forming the ether linkage. The use of a strong base is crucial to deprotonate the phenolic hydroxyl group of 2-ethoxyphenol, forming the nucleophilic phenoxide ion. Chloroacetic acid provides the electrophilic carbonyl carbon for the subsequent nucleophilic attack.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Ethoxyphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and heating apparatus

Step-by-Step Methodology:

-

Phenoxide Formation: In a round-bottom flask, dissolve 2-ethoxyphenol in an aqueous solution of sodium hydroxide. The hydroxide ion acts as a strong base, deprotonating the phenolic hydroxyl group to form the sodium 2-ethoxyphenoxide.

-

Nucleophilic Attack: To the solution from Step 1, add chloroacetic acid. Heat the reaction mixture to facilitate the Sₙ2 reaction, where the 2-ethoxyphenoxide ion attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion.[2][3][4][5]

-

Acidification: After the reaction is complete, cool the mixture and acidify it with hydrochloric acid. This step protonates the carboxylate salt, precipitating the this compound.

-

Extraction: Extract the crude product from the aqueous solution using diethyl ether. The organic layer will contain the desired product.

-

Washing and Drying: Wash the ether layer with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate to remove residual water.

-

Solvent Removal and Purification: Remove the diethyl ether by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Williamson Ether Synthesis Workflow for this compound.

Analytical Methodologies

Accurate characterization and quantification of this compound are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is suitable for the analysis of this compound.

Causality of Method Parameters: A C18 column is used due to its hydrophobic stationary phase, which effectively retains the nonpolar portion of the analyte. The mobile phase, a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol, allows for the elution of the compound. The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is appropriate as the aromatic ring of the molecule absorbs in the UV spectrum.

HPLC Protocol for the Analysis of this compound

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in the mobile phase.

-

Sample Solution: Dilute the sample containing the analyte in the mobile phase to a concentration within the calibration range.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Caption: HPLC Analysis Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Expected Spectral Data:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene protons of the ethoxy and acetic acid groups, and the methyl protons of the ethoxy group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethoxy and methylene groups.

Biological Significance and Applications

This compound has relevance in two primary scientific domains: as a human metabolite of the drug tamsulosin and in the field of agrochemicals due to its structural similarity to phenoxyacetic acid herbicides.

Metabolite of Tamsulosin

Tamsulosin is a selective alpha-1A adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[6] In humans, tamsulosin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[6][7][8] One of the identified metabolites is this compound.[9] The metabolic pathway involves O-deethylation of the ethoxyphenoxy group, followed by oxidation of the resulting alcohol. Understanding the formation and clearance of this metabolite is crucial for comprehensive pharmacokinetic and safety profiling of tamsulosin.

Caption: Metabolic Pathway of Tamsulosin to this compound.

Potential Herbicidal Activity

This compound belongs to the class of phenoxyacetic acid derivatives, which includes well-known herbicides like 2,4-D. These synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1][10]

Mechanism of Action as a Synthetic Auxin:

-

Receptor Binding: Synthetic auxins bind to auxin receptors in plant cells.

-

Signal Transduction: This binding initiates a signal transduction cascade.

-

Gene Expression: The signal leads to the overexpression of auxin-responsive genes.

-

Uncontrolled Growth: This results in uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible broadleaf plants.[11][12][13]

The specific herbicidal efficacy of this compound would require dedicated biological screening.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a molecule with significant relevance in both pharmaceutical and agricultural research. A thorough understanding of its synthesis, analytical characterization, and biological roles is essential for scientists working in these fields. The protocols and insights provided in this guide are intended to support and facilitate further research and development involving this compound.

References

- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 8. ClinPGx [clinpgx.org]

- 9. Absorption, metabolism and excretion of tamsulosin hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 11. Modeling of Zinc Accumulation Rate and its Uncertainty in Agricultural Soils of Kermanshah [agris.fao.org]

- 12. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 13. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

(2-Ethoxy-phenoxy)-acetic Acid: A Technical Guide to Unveiling its Therapeutic Potential

Foreword: Charting a Course for Novel Therapeutics

In the landscape of modern drug discovery, the exploration of compounds with established chemical scaffolds presents a fertile ground for identifying novel therapeutic agents. (2-Ethoxy-phenoxy)-acetic acid, a molecule belonging to the phenoxyacetic acid class, stands as a compelling candidate for investigation. While direct biological data on this specific molecule is nascent, its structural analogues have demonstrated significant activity as modulators of key metabolic and inflammatory pathways. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and validate the potential therapeutic targets of this compound. Our approach is rooted in a robust scientific rationale, detailing the causality behind experimental choices and providing a clear roadmap from hypothesis to validated target.

Part 1: The Scientific Rationale - Converging on Metabolic and Inflammatory Hubs

The chemical architecture of this compound provides critical clues to its potential biological activity. The phenoxyacetic acid moiety is a well-established pharmacophore known to interact with a family of nuclear receptors that are central regulators of metabolism and inflammation: the Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] Furthermore, the intricate crosstalk between lipid metabolism and cellular energy homeostasis brings another potential target into focus: Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in fatty acid oxidation.

The Peroxisome Proliferator-Activated Receptor (PPAR) Family: Master Regulators

The PPAR family consists of three isoforms—PPARα, PPARβ/δ, and PPARγ—that function as ligand-activated transcription factors.[1] They form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a wide array of physiological processes.

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation generally leads to the upregulation of genes involved in fatty acid uptake and oxidation. Synthetic PPARα agonists, like fibrates, are used clinically to treat dyslipidemia.[3]

-

PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis. It also plays crucial roles in insulin sensitivity and inflammation. Thiazolidinediones, a class of PPARγ full agonists, have been used in the treatment of type 2 diabetes.[4]

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in wound healing and inflammation.

The structural similarity of this compound to known chiral phenoxyacetic acid analogues that act as PPARγ partial agonists and inhibit cancer cell proliferation provides a strong impetus for investigating the PPAR family as a primary target.[1]

Carnitine Palmitoyltransferase 1 (CPT-1): The Gateway to Fatty Acid Oxidation

CPT-1 is located on the outer mitochondrial membrane and facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5] Inhibition of CPT-1 can profoundly impact cellular metabolism, forcing a switch from fatty acid to glucose utilization. This metabolic reprogramming has therapeutic implications in various diseases, including cancer and metabolic disorders. Notably, some compounds, such as Etomoxir, have been shown to both inhibit CPT-1 and act as a direct PPARα agonist, highlighting the potential for dual-targeting or pathway crosstalk.

The following diagram illustrates the proposed signaling pathways that this compound may modulate.

Caption: Proposed signaling pathways for this compound.

Part 2: A Step-by-Step Guide to Target Validation

To rigorously test the hypothesis that this compound targets PPARs and/or CPT-1, a multi-tiered experimental approach is essential. This section provides detailed protocols for a logical workflow, from initial target engagement to functional cellular assays.

Tier 1: Confirming Direct Target Engagement

The first critical step is to determine if this compound physically interacts with its putative targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures changes in the thermal stability of a protein upon ligand binding.[6][7][8]

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HepG2 for liver-related targets, or a cell line overexpressing the target protein) to 80-90% confluency.

-

Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

-

Protein Quantification and Analysis:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the target protein (PPARα, PPARγ, or CPT-1) in the soluble fraction using Western blotting or an immunoassay like AlphaLISA.[9][10][11]

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

-

The following diagram outlines the CETSA workflow.

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Tier 2: Characterizing the Nature of the Interaction

Once target engagement is confirmed, the next step is to characterize the functional consequences of this interaction.

A luciferase reporter assay is the gold standard for determining whether a compound acts as a PPAR agonist.

-

Cell Transfection:

-

Co-transfect a suitable cell line (e.g., HEK293T) with:

-

An expression vector for the full-length human PPAR isoform (α or γ).

-

A reporter plasmid containing a luciferase gene under the control of a PPRE.

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

-

Compound Treatment:

-

After transfection, treat the cells with a dose-response range of this compound, a known PPAR agonist (positive control, e.g., fenofibrate for PPARα, rosiglitazone for PPARγ), and a vehicle control.

-

-

Luciferase Activity Measurement:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 (half-maximal effective concentration).

-

A direct enzyme activity assay is required to confirm CPT-1 inhibition.

-

Mitochondrial Isolation:

-

Isolate mitochondria from a relevant tissue (e.g., rat liver) or cell line by differential centrifugation.

-

-

Enzyme Reaction:

-

In a reaction buffer, combine the isolated mitochondria with L-carnitine and a radiolabeled long-chain fatty acyl-CoA (e.g., [1-14C]palmitoyl-CoA).

-

Include a dose-response range of this compound, a known CPT-1 inhibitor (e.g., etomoxir), and a vehicle control.

-

-

Separation and Quantification:

-

After the reaction, separate the radiolabeled acylcarnitine product from the unreacted acyl-CoA substrate (e.g., by phase separation).

-

Quantify the amount of radiolabeled acylcarnitine using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the rate of CPT-1 activity and plot it against the inhibitor concentration to determine the IC50 (half-maximal inhibitory concentration).

-

Tier 3: Assessing Functional Cellular Outcomes

The final step is to evaluate the downstream cellular effects of target engagement.

This assay will determine if this compound modulates cellular fatty acid metabolism, a likely consequence of either PPARα agonism or CPT-1 inhibition.

-

Cell Culture and Treatment:

-

Plate cells in a Seahorse XF Cell Culture Microplate.

-

Treat the cells with this compound, appropriate controls (e.g., a known FAO inhibitor like etomoxir), and a vehicle control.

-

-

Oxygen Consumption Rate (OCR) Measurement:

-

Measure the OCR using a Seahorse XF Analyzer. The assay medium should contain a long-chain fatty acid (e.g., palmitate) as the primary substrate.

-

A decrease in OCR in the presence of the compound suggests inhibition of fatty acid oxidation.

-

To confirm the transcriptional effects of PPAR agonism, quantitative real-time PCR (qRT-PCR) can be used to measure the expression of known PPAR target genes.

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound, a known PPAR agonist, and a vehicle control.

-

Extract total RNA from the cells.

-

-

cDNA Synthesis and qRT-PCR:

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers specific for known PPAR target genes (e.g., PDK4, CPT1A for PPARα; FABP4, CD36 for PPARγ) and a housekeeping gene for normalization.

-

-

Data Analysis:

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Part 3: Potential Therapeutic Implications and Future Directions

The successful validation of this compound as a modulator of PPARs and/or CPT-1 would open up several exciting therapeutic avenues.

Quantitative Data Summary Table

| Assay | Expected Outcome for Positive Result | Key Parameters to Determine |

| CETSA | Shift in the thermal melting curve of the target protein. | ΔTm (change in melting temp.) |

| PPAR Reporter Assay | Dose-dependent increase in luciferase activity. | EC50 |

| CPT-1 Activity Assay | Dose-dependent decrease in the formation of radiolabeled acylcarnitine. | IC50 |

| FAO Assay | Dose-dependent decrease in oxygen consumption rate with fatty acid substrate. | % Inhibition of OCR |

| qRT-PCR | Upregulation or downregulation of known target gene expression. | Fold Change in Expression |

Potential Therapeutic Applications:

-

Metabolic Diseases: As a PPAR agonist, this compound could have therapeutic potential in type 2 diabetes (PPARγ) or dyslipidemia (PPARα). CPT-1 inhibition has also been explored for the treatment of hyperglycemia.[5]

-

Inflammation: Both PPARα and PPARγ have well-documented anti-inflammatory properties.[12][13] Therefore, this compound could be a candidate for treating inflammatory conditions.

-

Oncology: The role of PPARs in cancer is complex and context-dependent. However, some PPARγ agonists have shown anti-proliferative effects in certain cancers.[1] Furthermore, the reliance of some cancers on fatty acid oxidation for energy makes CPT-1 an attractive therapeutic target.[14]

Future Directions:

-

In Vivo Studies: Positive in vitro results should be followed by in vivo studies in relevant animal models of disease to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound can help to optimize potency and selectivity for the identified target(s).

-

Off-Target Profiling: A comprehensive off-target screening is crucial to ensure the safety and specificity of the compound.

This in-depth technical guide provides a rigorous and logical framework for the scientific community to explore the therapeutic potential of this compound. By systematically applying these methodologies, researchers can unveil its mechanism of action and pave the way for the development of novel therapeutics for a range of human diseases.

References

- 1. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. tandfonline.com [tandfonline.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

In Silico Modeling of (2-Ethoxy-phenoxy)-acetic Acid Interactions: A Multi-Faceted Computational Approach

An In-Depth Technical Guide

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of (2-Ethoxy-phenoxy)-acetic acid. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind methodological choices, establishing a self-validating workflow that builds a cohesive narrative around the molecule's potential biological interactions. We will journey from foundational characterization through molecular docking, assess dynamic stability, and culminate in a predictive pharmacokinetic profile, creating a robust preliminary assessment of the compound's therapeutic potential.

Section 1: Foundational Strategy & The In Silico Mandate

Modern drug discovery is no longer solely the domain of the wet lab; it is a synergistic partnership between experimental and computational science. In silico modeling has become an indispensable tool, allowing us to predict molecular interactions, elucidate mechanisms, and identify potential liabilities long before a compound is synthesized, thereby saving significant time and resources.[1][2] The core philosophy is to build a cascade of evidence. We begin with a broad, static prediction (docking), refine it with a dynamic simulation (molecular dynamics), and finally place it in a biological context (ADMET profiling). This multi-step approach ensures that each stage validates and builds upon the last.

This compound is a phenoxyacetic acid derivative.[3] While its specific biological targets are not extensively documented, related compounds in this class have shown activity against enzymes like cyclooxygenase-2 (COX-2), which is a key mediator of inflammation.[4] For the purposes of this guide, we will therefore hypothesize COX-2 as a plausible biological target to illustrate a complete investigative workflow.

The overall strategy is visualized in the workflow diagram below.

Caption: A high-level overview of the in silico modeling cascade.

Section 2: Ligand & Target Preparation: The Bedrock of Accurate Predictions

The axiom "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of both the small molecule (ligand) and its protein target.[1]

Ligand Characterization: this compound

The first step is to gather all relevant physicochemical information for our compound of interest. This data is crucial for both understanding the molecule and for ensuring it is correctly parameterized for simulation.

| Property | Value | Source |

| CAS Number | 3251-30-7 | [3] |

| Molecular Formula | C₁₀H₁₂O₄ | [5] |

| Molecular Weight | 196.2 g/mol | [5] |

| SMILES | CCOc1ccccc1OCC(=O)O | [5] |

| InChIKey | MZQTVOLNWAPPBT-UHFFFAOYSA-N | [5] |

Experimental Protocol: 3D Ligand Structure Preparation

Objective: To obtain a geometrically correct, low-energy 3D conformation of the ligand.

-

Structure Retrieval: Navigate to a chemical database like PubChem (67]

-

Search: Use the CAS number "3251-30-7" to locate the compound.

-

Download: Download the 3D conformer in SDF format.

-

Energy Minimization: This step is critical to relieve any steric strain from the database-generated structure.

-

Import the SDF file into a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

-

Assign a suitable force field (e.g., MMFF94 or UFF). A force field is a set of parameters used to calculate the potential energy of the molecule, guiding the minimization process.

-

Run an energy minimization algorithm (e.g., Steepest Descent followed by Conjugate Gradients) until convergence is reached.

-

-

File Conversion: Save the minimized structure in a format compatible with docking software, such as .pdb or .mol2.

Target Identification and Preparation

As established, we will proceed with COX-2 as our hypothetical target. A suitable, high-resolution crystal structure is required.

Experimental Protocol: Protein Target Preparation

Objective: To clean and prepare a protein crystal structure for docking, ensuring it is chemically correct.

-

Structure Retrieval: Navigate to the Protein Data Bank (PDB) (81]

-

Search: Search for "Cyclooxygenase-2" or "COX-2". Select a high-resolution (< 2.5 Å) human structure that contains a bound inhibitor, for example, PDB ID: 5KIR . The presence of a co-crystallized ligand helps validate the location of the active site.

-

Initial Cleaning:

-

Open the downloaded PDB file in a visualization tool like PyMOL or UCSF Chimera.

-

Remove all non-essential molecules: water molecules, ions, and co-solvents. These are often artifacts of the crystallization process and can interfere with docking.

-

Isolate the protein chain(s) of interest. For 5KIR, this would be Chain A. Remove the co-crystallized ligand to create an empty binding site for our docking experiment.

-

-

Structure Correction:

-

Use a dedicated preparation tool, such as AutoDock Tools or the Schrödinger Protein Preparation Wizard.[9]

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. These must be added, as they are critical for forming hydrogen bonds.

-

Assign Bond Orders & Charges: Ensure the chemical integrity of the protein.

-

Repair Missing Residues/Loops: If parts of the protein structure are missing, they may need to be modeled using loop modeling servers, although for a well-defined active site, this is often unnecessary.

-

-